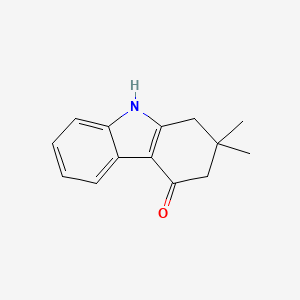

2,2-二甲基-1,2,3,9-四氢-4H-咔唑-4-酮

描述

2,2-Dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one is a derivative of the carbazole molecule, which is a tricyclic compound consisting of two six-membered benzene rings fused on either side of a five-membered nitrogen-containing ring. The specific structure of 2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one indicates additional saturation in the five-membered ring and the presence of two methyl groups at the second position of the molecule, as well as a carbonyl group at the fourth position.

Synthesis Analysis

The synthesis of carbazole derivatives can be achieved through various methods. For instance, the sequential Diels-Alder reaction has been utilized to synthesize tetrasubstituted carbazoles with high yields, indicating a potential pathway for the synthesis of 2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one . Additionally, one-pot catalytic asymmetric synthesis methods have been developed for tetrahydrocarbazoles, which could be adapted for the synthesis of the compound . Furthermore, the oxidation of tetrahydrocarbazole with DDQ followed by reaction with DMF-DMA has been reported, which may be relevant to the synthesis of the dimethyl derivative .

Molecular Structure Analysis

The molecular structure of carbazole derivatives has been studied using X-ray crystallography. For example, the crystallographic study of 1,4-dimethyl-N-alkylcarbazoles provides insights into the arrangement of substituents around the carbazole core . Similarly, the molecular structure and reactivity of 1,2-dihydrocarbazol-4(3H)-one and its derivatives have been analyzed, which could be informative for understanding the structure of 2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one .

Chemical Reactions Analysis

Carbazole derivatives can undergo various chemical reactions. For instance, the reactivity of 1,2-dihydrocarbazol-4(3H)-one with potentially anionic reagents has been studied, which may provide insights into the reactivity of the carbonyl group in 2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one . Additionally, the interaction of tetrahydrocarbazole with dimethyl acetylenedicarboxylate has been re-examined, revealing the potential for multiple reaction products and providing a basis for understanding the reactivity of similar structures .

Physical and Chemical Properties Analysis

The physical and chemical properties of carbazole derivatives are influenced by their molecular structure. For example, dimethyldiphenylamino-substituted carbazoles exhibit high glass transition temperatures and emit in the blue region, which suggests that the substitution pattern on the carbazole core can significantly affect its properties . The electrochemical stability and ionization energies of synthesized carbazole compounds have also been reported, which are important parameters for electronic applications . These findings can be extrapolated to predict the properties of 2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one.

科学研究应用

合成方法

对于三环1,2,3,4-四氢咔唑类化合物的合成方法进行了全面回顾,其中包括2,2-二甲基-1,2,3,9-四氢-4H-咔唑-4-酮,概述了各种合成技术,如传统方法、微波方法和催化方法。这些方法为制备四氢咔唑提供了实现高产率和选择性的见解,有助于合成和药物化学家设计新的生物活性化合物 (Kumar, Kumar, & Chowdhary, 2022)。

催化级联反应

钯催化的级联反应促进了吲哚向咔唑的π-扩展,通过C-H键活化实现了融合芳香环系统的现代方法。这种技术对于合成在材料科学、生物医学研究和各种工业中相关的功能材料至关重要,展示了咔唑在应用中的实用性,如光伏电池和荧光聚合物 (Dinda, Bhunia, & Jana, 2020)。

环境影响

关于卤代靛蓝染料的研究揭示了环境中存在卤代咔唑,包括2,2-二甲基-1,2,3,9-四氢-4H-咔唑-4-酮衍生物。这项研究突出了这些化合物在环境中的人为来源,将它们的生产与它们在环境沉积物中的检测联系起来,从而强调了监测和了解合成咔唑衍生物的生态影响的必要性 (Parette et al., 2015)。

发光应用

基于咔唑的分子,特别是包含2,2-二甲基-1,2,3,9-四氢-4H-咔唑-4-酮的分子,在有机发光二极管(OLEDs)的发展中起着关键作用。它们的给体-受体结构,结合双极性电荷传输性质,已被广泛探索其光物理性质和在OLEDs中的性能,突显了咔唑衍生物在先进电子应用中的多功能性 (Ledwon, 2019)。

安全和危害

属性

IUPAC Name |

2,2-dimethyl-3,9-dihydro-1H-carbazol-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c1-14(2)7-11-13(12(16)8-14)9-5-3-4-6-10(9)15-11/h3-6,15H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWRWHDVCYDYQAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C3=CC=CC=C3N2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2-dimethyl-1,2,3,9-tetrahydro-4H-carbazol-4-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B1309765.png)

![5-(2,3,4-Trimethoxy-phenyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B1309796.png)